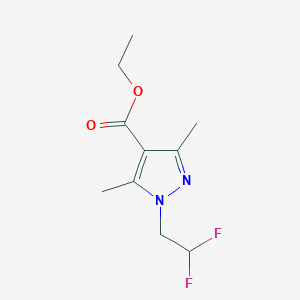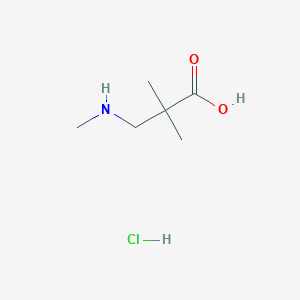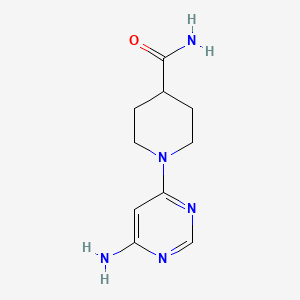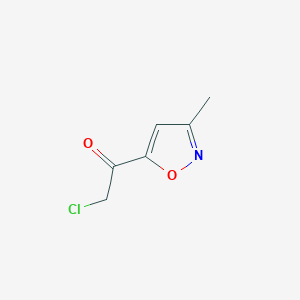
5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine
Vue d'ensemble
Description
“5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine” is a chemical compound with the CAS Number: 1523400-42-1 . It has a molecular weight of 208.3 and its IUPAC name is 5-cyclohexyl-4-propyl-3-isoxazolamine .
Molecular Structure Analysis
The InChI code for “5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine” is1S/C12H20N2O/c1-2-6-10-11 (15-14-12 (10)13)9-7-4-3-5-8-9/h9H,2-8H2,1H3, (H2,13,14) . This indicates the molecular structure of the compound.
Applications De Recherche Scientifique
Cancer Research: Sigma-2 Receptor Agonists
5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine: has been studied as a sigma-2 receptor agonist derivative. In cancer research, these compounds are of interest due to their ability to induce cell death in pancreatic cancer cells through mitochondrial superoxide production and caspase activation . This pathway represents a novel approach for targeted cancer therapy, especially for treatment-resistant forms of cancer like pancreatic cancer.
Mitochondrial Superoxide Pathway Activation
The activation of the mitochondrial superoxide pathway is a significant application of this compound. It has been identified as a previously unrecognized process activated by sigma-2 receptor ligands . This discovery opens new avenues for research into the mechanisms of cell death and could lead to the development of new therapeutic strategies.
Drug Development: Solvent Cytotoxicity Evaluation
In the context of drug development, 5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine can be used to assess solvent cytotoxicity. This is crucial for ensuring that the solvents used in drug formulations do not contribute to cytotoxic effects .
In Vivo Tumor Model Studies
This compound has been utilized in in vivo studies to evaluate tumor growth and survival in mouse models of pancreatic cancer . Such studies are essential for translating in vitro findings into potential clinical applications.
Chemical Synthesis and Procurement
The compound is also relevant in the field of chemical synthesis and procurement. It is available for research purposes, and its structural properties can be leveraged for custom synthesis and bulk manufacturing .
Oxidative Stress Research
Research into oxidative stress and its intracellular effects can benefit from the use of 5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine . The compound’s interaction with sigma-2 receptors and subsequent generation of Reactive Oxygen Species (ROS) provides a model for studying oxidative stress in cells .
Orientations Futures
The future directions for the use and study of “5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine” are not specified in the available literature. Given its classification as an oxazole, it may have potential applications in pharmaceuticals, agrochemicals, or materials science, as these are common areas of interest for oxazole compounds .
Propriétés
IUPAC Name |
5-cyclohexyl-4-propyl-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-2-6-10-11(15-14-12(10)13)9-7-4-3-5-8-9/h9H,2-8H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAKDLDSXULGTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(ON=C1N)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclohexyl-4-propyl-1,2-oxazol-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(Aminomethyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine Dihydrochloride](/img/structure/B1492900.png)
![1-[(oxolan-2-yl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1492906.png)






![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid hydrochloride](/img/structure/B1492916.png)
![Ethyl (6-fluoroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1492917.png)

![2,6-Dioxaspiro[4.5]decan-9-ylmethanamine](/img/structure/B1492920.png)
